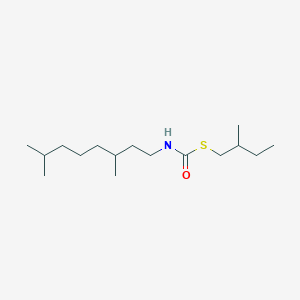
1-Vinylcyclohexyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Vinylcyclohexyl carbamate is an organic compound with the molecular formula C9H15NO2. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is known for its unique structure, where a vinyl group (CH2=CH-) is attached to a cyclohexyl ring, which is further bonded to a carbamate group. The compound has various applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
1-Vinylcyclohexyl carbamate can be synthesized through several methods. One common approach involves the reaction of 1-vinylcyclohexanol with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired carbamate product.
Another method involves the direct utilization of carbon dioxide and amines. This approach is environmentally friendly and avoids the use of toxic reagents. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene and proceeds under mild conditions, providing the carbamate in good yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reaction of alkyl isocyanates with alcohols. This method is efficient but requires careful handling of the highly toxic isocyanates. Alternatively, the reaction of alkyl chloroformates with amines is also employed, generating stoichiometric amounts of hydrochloric acid as a byproduct .
化学反応の分析
Types of Reactions
1-Vinylcyclohexyl carbamate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogens like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted products.
科学的研究の応用
1-Vinylcyclohexyl carbamate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-vinylcyclohexyl carbamate involves its interaction with various molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
類似化合物との比較
1-Vinylcyclohexyl carbamate can be compared with other carbamate derivatives such as:
- 1-Vinylcyclohexanol carbamate
- Cyclohexyl carbamate
- Vinyl carbamate
Uniqueness
This compound is unique due to its vinyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .
Similar Compounds
- Cyclohexyl carbamate : Lacks the vinyl group, making it less reactive in certain chemical transformations.
- Vinyl carbamate : Does not have the cyclohexyl ring, resulting in different steric and electronic properties.
特性
CAS番号 |
64011-67-2 |
|---|---|
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
(1-ethenylcyclohexyl) carbamate |
InChI |
InChI=1S/C9H15NO2/c1-2-9(12-8(10)11)6-4-3-5-7-9/h2H,1,3-7H2,(H2,10,11) |
InChIキー |
SVSIFZJMVIMMEX-UHFFFAOYSA-N |
正規SMILES |
C=CC1(CCCCC1)OC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



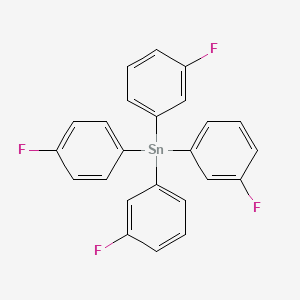
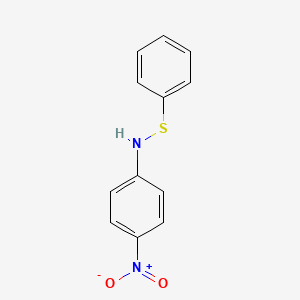

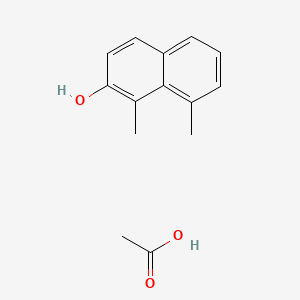


![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)
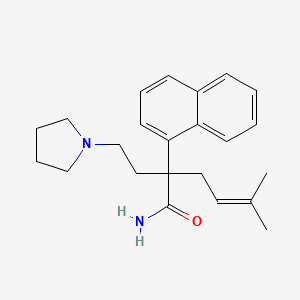


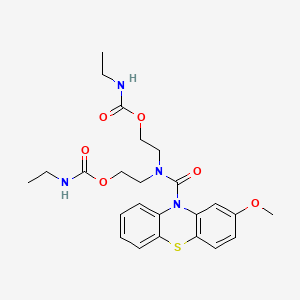
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
